

5-Fluoro-3-methylpicolinaldehyde CAS number

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Compound of Interest

Compound Name:	5-Fluoro-3-methylpicolinaldehyde
CAS No.:	780801-57-2
Cat. No.:	B1401610

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Abstract

5-Fluoro-3-methylpicolinaldehyde (CAS 780801-57-2) represents a high-value "privileged scaffold" in modern medicinal chemistry. By combining the metabolic blocking capability of the C5-fluorine with the conformational restriction of the C3-methyl group, this synthon offers a unique vector for optimizing potency and selectivity in kinase inhibitors and GPCR ligands. This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol via cryogenic lithiation, and critical handling parameters to prevent oxidative degradation.

Part 1: Identity & Physicochemical Profile[1][2]

This molecule is not merely a pyridine derivative; it is a precision tool for tuning the electronic and steric environment of a drug candidate. The ortho-methyl group (C3) forces out-of-plane twisting of attached substituents, potentially locking bioactive conformations (atropisomerism), while the meta-fluorine (C5) deactivates the ring against oxidative metabolism without introducing excessive lipophilicity.

Table 1: Core Chemical Data

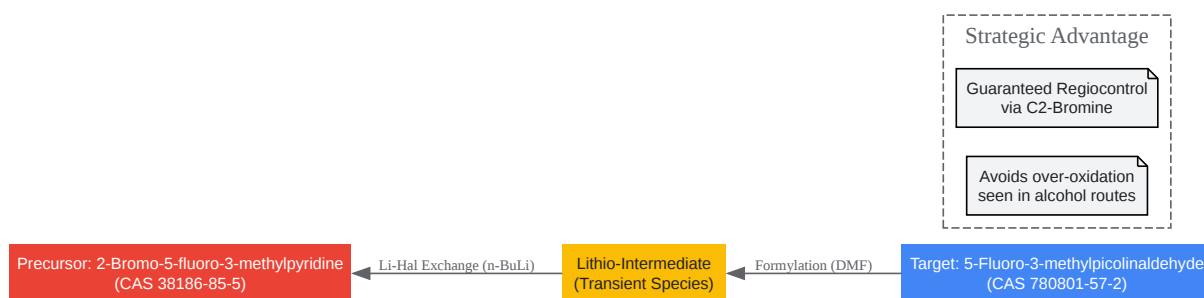
Property	Specification
Chemical Name	5-Fluoro-3-methylpicolinaldehyde
Synonyms	5-Fluoro-3-methylpyridine-2-carbaldehyde; 2-Formyl-5-fluoro-3-methylpyridine
CAS Number	780801-57-2
Molecular Formula	C ₇ H ₆ FNO
Molecular Weight	139.13 g/mol
MDL Number	MFCD09835355 (Precursor Ref)
Physical State	Low-melting solid or oil (depending on purity/polymorph)
Solubility	Soluble in DCM, THF, EtOAc; sparingly soluble in water
pKa (Predicted)	~2.5 (Pyridine Nitrogen) - Reduced basicity due to F-substitution

Part 2: Synthetic Utility & Retrosynthesis

The synthesis of **5-Fluoro-3-methylpicolinaldehyde** is non-trivial due to the sensitivity of the aldehyde moiety and the potential for regiochemical isomers. While oxidation of the corresponding alcohol is possible, it often leads to over-oxidation to the carboxylic acid.

The authoritative route utilized in process chemistry relies on Cryogenic Metal-Halogen Exchange. This method ensures regioselectivity and high yields by utilizing the commercially available precursor: 2-Bromo-5-fluoro-3-methylpyridine (CAS 38186-85-5).

Visualizing the Strategic Logic



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Figure 1: Retrosynthetic analysis highlighting the Metal-Halogen Exchange pathway as the superior method for regiocontrol.

Part 3: Validated Synthesis Protocol

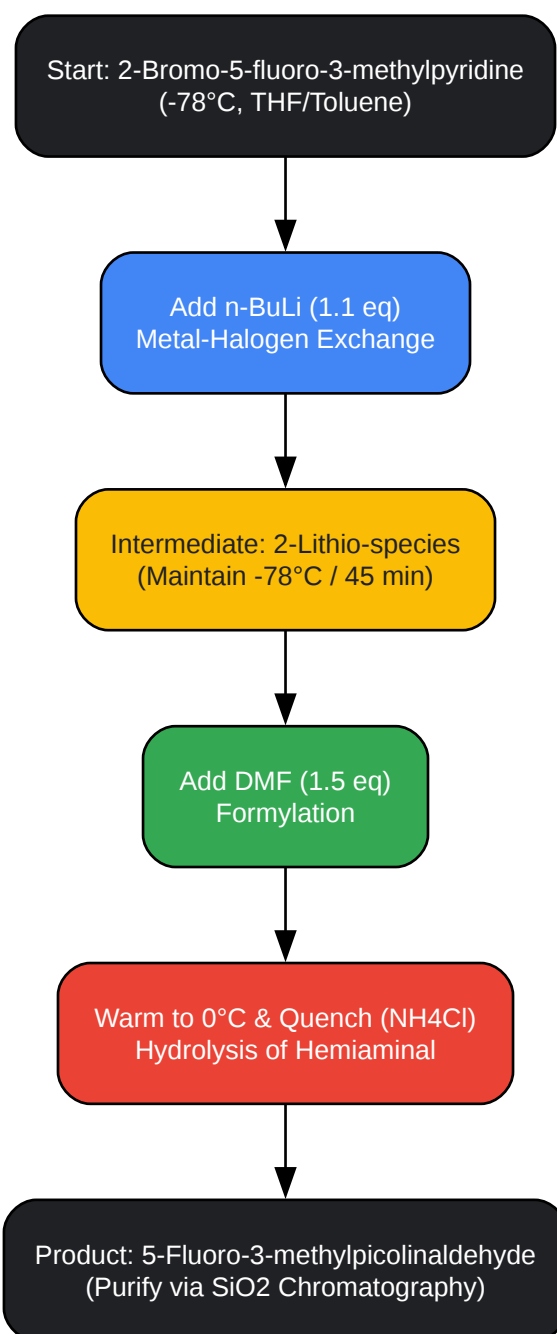
Methodology: Cryogenic Lithiation-Formylation Scale: 10.0 mmol basis Safety Warning:n-Butyllithium is pyrophoric. All steps must be performed under inert atmosphere (Argon/Nitrogen) in oven-dried glassware.

Step-by-Step Workflow

- Preparation of Starting Material:
 - Charge an oven-dried 100 mL round-bottom flask (RBF) with 2-Bromo-5-fluoro-3-methylpyridine (1.90 g, 10.0 mmol) [Source: Sigma-Aldrich].
 - Dissolve in anhydrous THF (20 mL) and Toluene (20 mL). The co-solvent system improves solubility at low temperatures.
 - Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Ensure internal temperature is <-70 °C before proceeding.
- Lithiation (The "Exchange"):

- Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes via syringe pump or pressure-equalizing dropping funnel.
- Observation: The solution may turn a deep yellow/orange color, indicating the formation of the 2-lithio-pyridine species.
- Stir at -78 °C for 45 minutes. Do not allow to warm, or the "Dance of Scrambling" (halogen migration) may occur.
- Formylation (The Quench):
 - Add anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv, 1.16 mL) dropwise.
 - Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.
- Workup & Isolation:
 - Quench the reaction with saturated aqueous NH₄Cl (20 mL).
 - Extract with Ethyl Acetate (3 x 30 mL).
 - Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
 - Purification: Flash column chromatography (Hexanes:EtOAc gradient). The aldehyde is typically less polar than the alcohol byproduct but more polar than the bromo-precursor.

Process Visualization



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Figure 2: Step-by-step reaction workflow for the synthesis of CAS 780801-57-2.

Part 4: Handling, Stability & Analytics

The "Aldehyde Paradox": Picolinaldehydes are notoriously unstable compared to benzaldehydes. The electron-deficient pyridine ring makes the carbonyl carbon highly

electrophilic, susceptible to hydration (gem-diol formation) and rapid air oxidation to the carboxylic acid.

Quality Control Checkpoints:

- ^1H NMR (CDCl_3): Look for the distinct aldehyde proton singlet at $\sim 10.0 - 10.2$ ppm.
 - Impurity Alert: A broad singlet at $\sim 11-12$ ppm indicates oxidation to 5-fluoro-3-methylpicolinic acid.
- Storage:
 - Must be stored under Argon/Nitrogen.
 - Temperature: -20 °C.
 - If storing for >1 month, consider converting to the dimethyl acetal for protection, which can be hydrolyzed back to the aldehyde immediately before use.

Part 5: Medicinal Chemistry Applications

This scaffold is a "bioisostere plus." It replaces a phenyl ring but adds two specific vectors:

- Metabolic Stability: The C5-fluorine blocks CYP450 oxidation at the most reactive site of the pyridine ring.
- Conformational Lock: The C3-methyl group creates steric clash with the C2-carbonyl (or subsequent modifications like imines/hydrazones), forcing the substituent out of planarity. This is critical for fitting into hydrophobic pockets in kinases (e.g., hinge binders).

Key Reaction Pathways:

- Reductive Amination: Reacts with primary amines + $\text{NaBH}(\text{OAc})_3$

Secondary amines (common in CNS drugs).

- Knoevenagel Condensation: Reacts with active methylenes

Vinyl pyridines.

- Heterocycle Formation: Condensation with hydrazines

Pyrazolopyridines.

References

- Schlosser, M. (2005). The 2×3 Tool Box of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. (General reference for organolithium pyridine chemistry).
- PubChem. (2023). Compound Summary: 5-Fluoro-3-methylpyridine-2-carbaldehyde. Retrieved from [[Link](#)]
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